molecular formula C9H18N2 B8183926 (R)-1-Cyclobutylpiperidin-3-amine

(R)-1-Cyclobutylpiperidin-3-amine

Cat. No.: B8183926
M. Wt: 154.25 g/mol
InChI Key: OGSPMLPOTYMZBP-MRVPVSSYSA-N
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Description

®-1-Cyclobutylpiperidin-3-amine is a chiral amine with a cyclobutyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclobutylpiperidin-3-amine typically involves the following steps:

    Cyclobutylation of Piperidine: The initial step involves the cyclobutylation of piperidine. This can be achieved through a nucleophilic substitution reaction where a cyclobutyl halide reacts with piperidine in the presence of a base.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-1-Cyclobutylpiperidin-3-amine may involve:

    Large-scale Cyclobutylation: Using continuous flow reactors to enhance the efficiency and yield of the cyclobutylation step.

    Enzymatic Resolution: Employing enzymes for the chiral resolution step to achieve high enantiomeric purity in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-Cyclobutylpiperidin-3-amine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    N-oxides: Formed through oxidation.

    Secondary Amines: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Histamine H3 Receptor Antagonism

One of the primary applications of (R)-1-Cyclobutylpiperidin-3-amine is its role as a histamine H3 receptor antagonist. This receptor is implicated in various neurological functions, including cognition and sleep regulation. Research has shown that compounds derived from this structure exhibit potent inverse agonistic activity at the histamine H3 receptor, which may enhance cognitive function and wakefulness.

  • Case Study : A study identified a derivative of this compound as a selective inverse agonist with a binding affinity (K_i) of 8.73 nM at the human H3 receptor. This compound demonstrated significant wake-promoting effects in animal models while maintaining safety profiles devoid of hERG (human ether-à-go-go-related gene) issues, indicating its potential for treating sleep disorders and cognitive impairments associated with conditions like Alzheimer's disease .

Cognitive Enhancement

The ability of this compound to modulate acetylcholine levels in the brain has been linked to its potential for cognitive enhancement. In preclinical studies, compounds based on this scaffold have shown improvements in object recognition tasks, suggesting their efficacy in enhancing memory and learning processes.

  • Research Findings : In a specific preclinical study, administration of a related compound resulted in dose-dependent increases in acetylcholine levels, further supporting its role in cognitive enhancement .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound derivatives has been crucial for optimizing their pharmacological properties. Variations in substituents can significantly influence their binding affinity and biological activity.

CompoundBinding Affinity (K_i)ActivityNotes
Compound A8.73 nMInverse agonistSelective for H3 receptor
Compound B4.0 nMAntagonistHigh receptor occupancy
Compound CNot specifiedCognitive enhancerSignificant increase in acetylcholine levels

Safety and Toxicology Profile

The safety profile of compounds based on this compound is an essential consideration for their therapeutic development. Studies have demonstrated that these compounds do not exhibit significant toxicity at effective doses, making them suitable candidates for further clinical evaluation.

  • Toxicology Insights : Long-term safety studies have shown no adverse effects at doses several times higher than those required for efficacy, reinforcing their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of ®-1-Cyclobutylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclobutyl group and the piperidine ring contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Cyclobutylpiperidin-3-amine: The enantiomer of the compound, which may have different biological activities.

    Cyclobutylamine: A simpler analogue lacking the piperidine ring.

    Piperidin-3-amine: Lacks the cyclobutyl group but retains the piperidine structure.

Uniqueness

®-1-Cyclobutylpiperidin-3-amine is unique due to its combination of a cyclobutyl group and a piperidine ring, which imparts distinct chemical and biological properties. Its chiral nature further enhances its potential for use in asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name

(3R)-1-cyclobutylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-3-2-6-11(7-8)9-4-1-5-9/h8-9H,1-7,10H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSPMLPOTYMZBP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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